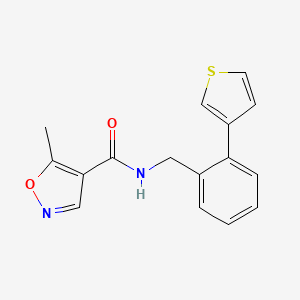
5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide, also known as MTEP, is a selective negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which makes it a promising therapeutic target for various neurological and psychiatric disorders.
Scientific Research Applications
Heterocyclic Synthesis and Reactivity
One research avenue involves the synthesis of novel heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, by exploiting the reactivity of related thiophenylhydrazonoacetates. These studies underscore the versatility of thiophene-containing compounds in generating diverse heterocycles, which are crucial scaffolds in medicinal chemistry (Mohareb et al., 2004).
Carbonic Anhydrase Inhibition
Another significant application is in the domain of enzyme inhibition, where isoxazole-containing sulfonamides, structurally similar to the compound of interest, have been synthesized and evaluated for their inhibitory properties against carbonic anhydrase II and VII. These enzymes are targets for treating conditions such as glaucoma and neuropathic pain, highlighting the therapeutic potential of these compounds (Altuğ et al., 2017).
Antimicrobial and Antitumor Activities
Furthermore, research on thiophene and isoxazole derivatives has shown promising antimicrobial and antitumor activities. The structural manipulation of these compounds has led to the discovery of new entities with potent biological activities, indicating their potential use in developing novel antimicrobial and anticancer agents (Kolisnyk et al., 2015). Additionally, the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has demonstrated anti-tumor properties, further emphasizing the role of such compounds in therapeutic applications (Gomha et al., 2016).
Corrosion Inhibition
Notably, benzimidazole derivatives, which share functional group similarities with the target compound, have been explored for their corrosion inhibition properties. This research suggests the potential application of 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide derivatives in protecting metals from corrosion, highlighting an industrial application of such molecules (Ammal et al., 2018).
properties
IUPAC Name |
5-methyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-15(9-18-20-11)16(19)17-8-12-4-2-3-5-14(12)13-6-7-21-10-13/h2-7,9-10H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYGHKWDQINYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

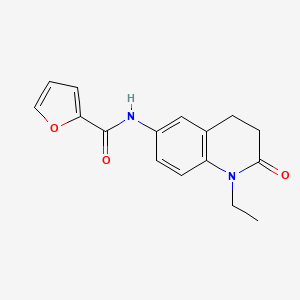
![5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2741266.png)
![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)
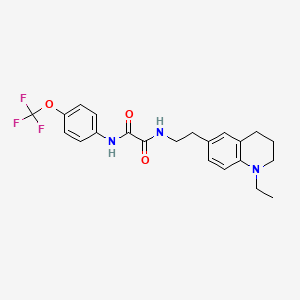
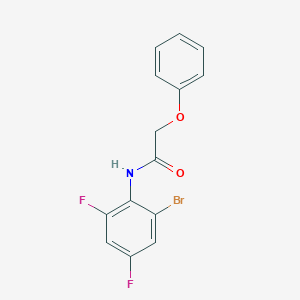

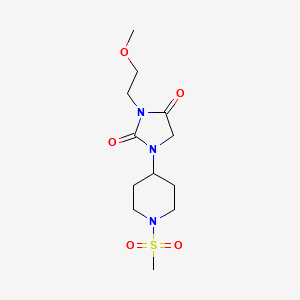
![Tert-butyl N-[3-(6-amino-4-oxoquinazolin-3-yl)phenyl]carbamate](/img/structure/B2741274.png)
![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)
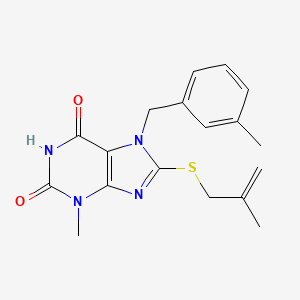
![1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2741278.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2741282.png)
![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)